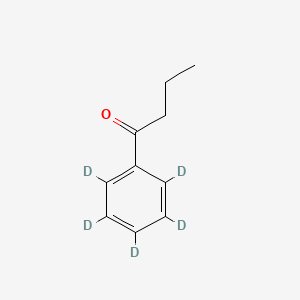

Butyrophenone-2',3',4',5',6'-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSAXUULYPJSKH-LOOCXSPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Butyrophenone-2',3',4',5',6'-D5: Principles and Applications

Executive Summary

This technical guide provides a comprehensive overview of Butyrophenone-2',3',4',5',6'-D5, a deuterated stable isotope of butyrophenone. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the compound's physicochemical properties, its principal application as an internal standard in mass spectrometry, and the broader implications of its deuterated structure in the context of drug metabolism. We will explore the theoretical underpinnings of its use, present a detailed experimental protocol for a typical quantitative workflow, and discuss the significance of the kinetic isotope effect.

Introduction: Defining Butyrophenone-D5 and its Scientific Context

This compound (Butyrophenone-d5) is a synthetic organic compound where the five hydrogen atoms on the phenyl ring of butyrophenone have been replaced with deuterium, a stable heavy isotope of hydrogen.[1][2] This seemingly subtle modification does not significantly alter the molecule's chemical properties but imparts a crucial mass shift, making it an indispensable tool in modern analytical chemistry.

The parent compound, butyrophenone, forms the structural backbone for a class of pharmaceuticals known as butyrophenones, which are primarily used as antipsychotic and antiemetic agents.[3] Notable examples include Haloperidol and Droperidol.[3] Given the therapeutic importance of this class, the ability to accurately quantify these drugs and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. Butyrophenone-d5 serves as a gold-standard internal standard for these precise measurements.

Sources

Introduction: The Role of Deuterium in Modern Pharmaceutical Science

An In-Depth Technical Guide to Butyrophenone-d5: Properties, Analysis, and Applications

In the landscape of drug discovery and development, the strategic modification of molecules is paramount to enhancing their therapeutic potential. One of the most subtle yet powerful modifications is isotopic labeling, specifically the replacement of hydrogen with its stable, heavier isotope, deuterium (D). This process, known as deuteration, can significantly alter a drug's metabolic profile by strengthening the carbon-hydrogen bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2][] The C-D bond is more stable than the C-H bond, making it more resistant to enzymatic cleavage, which can slow down metabolism, prolong a drug's half-life, and potentially reduce toxic metabolites.[1][2][]

Butyrophenone-d5, or 1-(phenyl-d5)butan-1-one, is the deuterated analogue of butyrophenone, a foundational structure for a class of potent antipsychotic drugs that act as dopamine D₂ receptor antagonists.[4][5][6] While unlabeled butyrophenone and its derivatives are subjects of intense pharmacological study, Butyrophenone-d5 serves a critical, distinct role.[4][7] Its primary application is not as a therapeutic agent itself, but as an indispensable tool for researchers: a high-fidelity internal standard for quantitative analysis.[8]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Butyrophenone-d5. It details the state-of-the-art analytical methodologies for its use and explains the causality behind these experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Profile

The fundamental characteristics of a reference standard are the bedrock of its utility. The deuteration of the phenyl ring in Butyrophenone-d5 introduces a precise mass shift without significantly altering its chromatographic behavior, making it an ideal internal standard for mass spectrometry-based assays.

Physical and Chemical Properties

The physical properties of Butyrophenone-d5 are nearly identical to its non-deuterated counterpart. The data below is summarized for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | [9][10] |

| Synonyms | 1-Butanone, 1-(phenyl-d5)-, Butyrophenone-2',3',4',5',6'-d5 | [9][10][11] |

| CAS Number | 39058-44-1 | [8][9][10][11] |

| Unlabeled CAS | 495-40-9 | [8][9][10] |

| Molecular Formula | C₁₀D₅H₇O | [8][9][10] |

| Molecular Weight | 153.23 g/mol | [8] |

| Accurate Mass | 153.1202 | [9][10] |

| Physical Form | Liquid | [6][12] |

| Melting Point | 11-13 °C | [4][6][7][12] |

| Boiling Point | 228-230 °C | [4][6][7][12] |

| Density | ~1.021 g/mL at 25 °C | [7][12] |

| Solubility | Insoluble in water; Soluble in organic solvents | [7] |

| Refractive Index | ~1.520 (at 20 °C) | [6][7][13] |

Spectroscopic Signature

The defining characteristic of Butyrophenone-d5 is its spectroscopic profile, which confirms the position and extent of deuterium incorporation.

-

Mass Spectrometry (MS): In MS analysis, Butyrophenone-d5 exhibits a molecular ion peak that is 5 mass units higher than its unlabeled counterpart (C₁₀H₁₂O, MW: 148.20).[5][6] This distinct mass difference (m/z 153 vs. m/z 148) is the cornerstone of its use as an internal standard, allowing for precise differentiation from the analyte in a complex mixture.[10][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for confirming the exact location of deuterium atoms.[14][15]

-

¹H-NMR: The proton NMR spectrum of Butyrophenone-d5 is characterized by the conspicuous absence of signals in the aromatic region (typically ~7.4-8.0 ppm), confirming the replacement of all five phenyl protons. The signals corresponding to the propyl chain protons (-CH₂CH₂CH₃) remain.

-

²H-NMR: A deuterium NMR spectrum would show a signal in the aromatic region, directly observing the presence of the deuterium nuclei.[15][16]

-

¹³C-NMR: The carbon spectrum will show signals for all 10 carbon atoms. The five deuterated carbons in the phenyl ring will exhibit characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts, known as deuterium-induced isotope shifts, which can be leveraged for quantitative analysis.[17]

-

Part 2: Application as an Internal Standard in Quantitative Analysis

The primary and most critical application of Butyrophenone-d5 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative assays, particularly in pharmacokinetic and bioanalytical studies.[8] When measuring the concentration of a drug (the analyte) in a biological matrix like blood or plasma, a known amount of the SIL-IS is added to the sample at the beginning of the workflow. Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction losses, matrix effects, and ionization suppression/enhancement during LC-MS analysis. By measuring the ratio of the analyte's signal to the SIL-IS signal, one can calculate the analyte's concentration with high accuracy and precision, effectively correcting for experimental variability.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Part 3: Validated Analytical Protocols

The trustworthiness of any analysis hinges on a robust, self-validating protocol. Below are detailed methodologies for the quantitative analysis of deuterated compounds, adapted for Butyrophenone-d5.

Protocol 1: Quantitative NMR (qNMR) for Purity Assessment

qNMR is an absolute quantification method that provides direct measurement of a compound's purity without needing a specific reference standard for the analyte itself. Instead, a certified internal standard of a different, stable compound is used.

Causality: The signal intensity in NMR is directly proportional to the number of nuclei generating that signal. By using a long relaxation delay (D1) between scans—at least 5 times the longest T1 relaxation time of the protons being measured—we ensure that all protons fully relax before the next pulse.[14] This makes the integrated signal area a true representation of the molar quantity, allowing for accurate comparison against a certified standard.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Butyrophenone-d5 and a similar mass of a suitable certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean NMR tube.

-

Record the exact masses.

-

Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.[14]

-

Ensure complete dissolution by gentle vortexing.

-

-

Instrument Setup (400 MHz+ Spectrometer):

-

Tune and shim the spectrometer for optimal resolution and lineshape.

-

Set the spectral width to encompass all signals of interest.

-

Crucially, set the relaxation delay (D1) to a long value, typically 30-60 seconds, to ensure full relaxation for quantitative accuracy. [14]

-

Set the pulse angle to 90 degrees.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>150:1).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Carefully integrate a well-resolved signal from the non-deuterated portion of Butyrophenone-d5 (e.g., the α-methylene protons of the butyl chain).

-

Integrate a well-resolved signal from the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).

-

Calculate the purity using the standard qNMR equation, accounting for the molecular weights, masses, and number of protons for each integrated signal.

-

Caption: General experimental workflow for quantitative NMR (qNMR) analysis.[14]

Protocol 2: LC-MS/MS for Bioanalytical Quantification

This is the most common application, used to measure the concentration of unlabeled butyrophenone or its analogues in biological samples.

Causality: Liquid chromatography provides the physical separation of the analyte from other matrix components. Tandem mass spectrometry (MS/MS) provides exquisite selectivity and sensitivity. A precursor ion (matching the molecular weight of the analyte or standard) is selected, fragmented, and a specific product ion is monitored. This precursor-product transition is unique to the molecule, virtually eliminating chemical noise and ensuring that only the compound of interest is measured.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of a biological sample (e.g., plasma), add 10 µL of a Butyrophenone-d5 working solution (the internal standard, e.g., at 100 ng/mL).

-

Vortex briefly.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[14]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Monitored Transitions (MRM):

-

Butyrophenone (Analyte): Determine the optimal precursor → product transition (e.g., m/z 149.1 → 105.1).

-

Butyrophenone-d5 (IS): Determine the corresponding transition (e.g., m/z 154.1 → 110.1).

-

-

Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard transitions.

-

Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentrations of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Part 4: Safety and Handling

While Butyrophenone-d5 is a stable, non-radioactive compound, adherence to standard laboratory safety protocols is essential. The safety profile is considered equivalent to that of unlabeled butyrophenone.

-

Hazards: Classified as a combustible liquid.[4][7] May cause skin sensitization and serious eye damage or irritation upon contact.[4][18]

-

Handling:

-

Storage:

Conclusion

Butyrophenone-d5 is more than just an isotopically labeled molecule; it is a precision tool that enables quantitative accuracy in complex scientific investigations. Its utility is rooted in its fundamental physical and chemical properties—specifically, a stable mass shift that is easily distinguishable by mass spectrometry without altering its chemical behavior. For researchers in pharmacology, toxicology, and drug metabolism, Butyrophenone-d5 serves as a cornerstone for generating reliable, reproducible data, underpinning the development and understanding of the important butyrophenone class of neuroleptics and beyond. The robust analytical protocols detailed herein provide a framework for leveraging this essential reference material to its fullest potential, ensuring the integrity and validity of experimental outcomes.

References

- A Comparative Guide to the Quantitative Analysis of Deuteration Levels in Synthesized Compounds. Benchchem.

- This compound. LGC Standards.

- This compound. LGC Standards.

- Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. PubMed.

- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Wiley Analytical Science.

- This compound [39058-44-1]. King-Pharm.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Butyrophenone-d5 (1-Phenylbutan-1-one-d5). MedchemExpress.com.

- Butyrophenone. ChemicalBook.

- Butyrophenone. Self-sourced.

- butyrophenone, 495-40-9. The Good Scents Company.

- Butyrophenone | C10H12O. PubChem.

- Butyrophenone. Wikipedia.

- Butyrophenone - Safety D

- Butyrophenone = 99 495-40-9. Sigma-Aldrich.

- SAFETY D

- Aldrich 124338 - • SAFETY D

- Butyrophenone CAS No 495-40-9 MATERIAL SAFETY D

- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara.

- Analytical and Pharmacokinetic Studies on Butyrophenones. PubMed.

- 5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd.

- Deuter

- Deuterium in drug discovery: progress, opportunities and challenges. PMC.

- Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of

- Benefits and Mechanisms of Deuter

Sources

- 1. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Butyrophenone | C10H12O | CID 10315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butyrophenone - Wikipedia [en.wikipedia.org]

- 7. Butyrophenone | 495-40-9 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. This compound [39058-44-1] | King-Pharm [king-pharm.com]

- 12. Butyrophenone - Safety Data Sheet [chemicalbook.com]

- 13. butyrophenone, 495-40-9 [thegoodscentscompany.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

The Definitive Guide to Butyrophenone-2',3',4',5',6'-D5 (CAS No. 39058-44-1) in Quantitative Bioanalysis

This technical guide provides an in-depth exploration of Butyrophenone-2',3',4',5',6'-D5, a critical internal standard for high-precision quantitative analysis. Tailored for researchers, analytical scientists, and drug development professionals, this document moves beyond simple procedural outlines to deliver a foundational understanding of the principles, synthesis, and application of this stable isotope-labeled compound.

Section 1: The Principle of Stable Isotope Dilution Analysis (SIDA)

At the heart of modern bioanalytical chemistry lies the challenge of achieving accuracy and precision in complex biological matrices. Endogenous interferences, sample preparation variability, and instrument drift can all introduce significant error into quantitative measurements. Stable Isotope Dilution Analysis (SIDA) is the gold standard for mitigating these issues.

The core principle of SIDA is the use of an internal standard that is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment. This compound is the deuterated analogue of butyrophenone. By introducing a known quantity of this isotopically heavy standard into a sample at the earliest stage of preparation, it experiences the exact same physical and chemical variations as the endogenous (light) analyte throughout the entire analytical workflow—from extraction and derivatization to chromatographic separation and ionization. Because the mass spectrometer can differentiate between the light analyte and the heavy standard, the ratio of their signals remains constant regardless of sample loss or matrix effects. This allows for highly accurate and precise quantification.

Section 2: Physicochemical Properties and Synthesis of Butyrophenone-D5

A thorough understanding of the internal standard's properties is paramount for its effective use.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 39058-44-1 | [1][2] |

| Molecular Formula | C₁₀D₅H₇O | [1][2] |

| Molecular Weight | 153.23 g/mol | [1][2] |

| IUPAC Name | 1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | [1][2] |

| Unlabeled CAS No. | 495-40-9 | [1][2] |

| Isotopic Purity | Typically ≥98 atom % D | Manufacturer Specification |

| Chemical Purity | Typically ≥98% | Manufacturer Specification |

Synthesis Rationale and Workflow

The synthesis of this compound is a targeted process designed to introduce deuterium atoms at stable positions on the phenyl ring, ensuring they are not lost through chemical exchange during the analytical procedure. A common and efficient method for this is the Friedel-Crafts acylation of deuterated benzene.[3][4][5]

The Causality Behind the Synthetic Choice:

The Friedel-Crafts acylation is selected for its robustness and high efficiency in forming a carbon-carbon bond between an aromatic ring and an acyl group.[4][5] Using benzene-d₆ as the starting material ensures the deuterium labels are incorporated into the stable aromatic system. Butyryl chloride is chosen as the acylating agent to introduce the required four-carbon chain. A strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is essential to activate the butyryl chloride, transforming it into a potent electrophile (an acylium ion) that can overcome the aromatic stability of the benzene ring.[4][5]

Diagram: Synthesis of Butyrophenone-D5 via Friedel-Crafts Acylation

Caption: Synthesis workflow for Butyrophenone-D5.

Section 3: Application in Quantitative Bioanalysis by LC-MS/MS

Butyrophenone-D5 is an ideal internal standard for the quantification of butyrophenone and its derivatives, such as the widely used antipsychotic drug haloperidol, in biological matrices like plasma or serum.[6][7] The following protocol outlines a robust and validated approach.

Experimental Protocol: Quantification of Haloperidol in Human Plasma

This protocol is adapted from established methods for antipsychotic drug monitoring and validated according to regulatory guidelines.[6][7][8]

1. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve haloperidol in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Butyrophenone-D5 in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL.

-

Internal Standard Spiking Solution (10 ng/mL): Dilute the internal standard stock solution with methanol.

2. Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (calibrator, quality control, or unknown sample).

-

Add 25 µL of the 10 ng/mL Internal Standard Spiking Solution. Vortex for 5 seconds. This early addition is critical to ensure the IS tracks the analyte through all subsequent steps.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A (see below) and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290).

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

Time (min) Flow Rate (mL/min) %B 0.0 0.4 20 3.0 0.4 95 4.0 0.4 95 4.1 0.4 20 | 5.0 | 0.4 | 20 |

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo, Agilent).

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

4. MRM Transitions:

-

Haloperidol: Q1: 376.1 -> Q3: 165.1 (quantifier), 123.1 (qualifier)

-

Butyrophenone-D5 (IS): Q1: 154.2 -> Q3: 110.1 (quantifier)

-

Note: Collision energies and other MS parameters must be optimized for the specific instrument being used.

5. Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Apply a weighted (1/x²) linear regression to the calibration curve.

-

Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

-

The method must be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to FDA or EMA guidelines.[8]

Diagram: Bioanalytical Workflow using Butyrophenone-D5

Caption: Step-by-step bioanalytical workflow.

Section 4: Trustworthiness and Self-Validation

The protocol described is inherently self-validating due to the inclusion of Butyrophenone-D5. Any unforeseen variability during sample processing will affect both the analyte and the internal standard equally. For instance:

-

Incomplete Extraction: If only 80% of the haloperidol is recovered from the plasma, it is expected that only 80% of the Butyrophenone-D5 will be recovered as well. The ratio of their concentrations remains unchanged.

-

Ion Suppression/Enhancement: If co-eluting matrix components suppress the ionization efficiency by 30%, the signals for both haloperidol and Butyrophenone-D5 will be reduced proportionally. Again, the ratio remains constant, leading to an accurate final concentration.

This consistent ratio provides a robust quality control measure for each individual sample, ensuring the reliability and trustworthiness of the data generated.

Section 5: Conclusion

This compound is an indispensable tool for any laboratory performing quantitative analysis of butyrophenone or its structurally related analogues. Its synthesis via established organic chemistry principles ensures high isotopic purity and stability. When incorporated into a well-designed LC-MS/MS workflow, it provides the foundation for a highly precise, accurate, and robust bioanalytical method that can withstand the inherent variability of complex sample matrices. This guide serves as a comprehensive resource, empowering researchers to implement best practices and generate data of the highest scientific integrity.

References

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

Clark, J. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

Slawson MH, et al. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology. [Link]

-

Al, S., Kul, A., & Sagirli, O. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS. The European Chemistry and Biotechnology Journal. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

- 1. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. euchembioj.com [euchembioj.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asms.org [asms.org]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Butyrophenone-d5

This guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Butyrophenone-d5, a deuterated analog of the common organic compound. Deuterated standards are of paramount importance in pharmaceutical research and drug development, serving as internal standards in quantitative bioanalytical assays by mass spectrometry.[1][2][3] The introduction of deuterium atoms imparts a mass difference that allows for clear differentiation from the non-labeled analyte, without significantly altering the chemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Strategic Approach to the Synthesis of Butyrophenone-d5

The most direct and efficient synthetic route to Butyrophenone-d5, targeting deuteration on the aromatic ring, is the Friedel-Crafts acylation of benzene-d6 with butyryl chloride. This strategy is predicated on the commercial availability of high-purity benzene-d6, which ensures a high level of deuterium incorporation from the outset.

The Friedel-Crafts acylation is a classic and robust electrophilic aromatic substitution reaction.[4][5] It is the method of choice for synthesizing aromatic ketones due to its high efficiency and the fact that the resulting ketone product is deactivated towards further acylation, thus preventing polysubstitution.[6][7] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion.[8][9][10]

Experimental Protocol: Synthesis of Butyrophenone-d5

This protocol is a self-validating system, with checkpoints for monitoring reaction completion and ensuring the purity of the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Benzene-d6 (99.5 atom % D) | 84.14 | 10.0 g | 0.119 | 1.0 |

| Butyryl chloride | 106.55 | 14.0 g (12.7 mL) | 0.131 | 1.1 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 17.4 g | 0.131 | 1.1 |

| Dichloromethane (CH₂Cl₂), anhydrous | - | 150 mL | - | - |

| Concentrated Hydrochloric Acid (HCl) | - | 50 mL | - | - |

| Deionized Water & Ice | - | As needed | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - | - |

| Brine (saturated NaCl soln.) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Procedure:

-

Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas bubbler to vent the evolved HCl gas into a basic solution. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[11]

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (17.4 g, 0.131 mol) and 50 mL of anhydrous dichloromethane.

-

Addition of Butyryl Chloride: Add butyryl chloride (14.0 g, 0.131 mol) to the dropping funnel with 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C (ice bath). The formation of the acylium ion-Lewis acid complex is an exothermic process.[12]

-

Addition of Benzene-d6: In a separate step, add benzene-d6 (10.0 g, 0.119 mol) to the dropping funnel with 30 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Work-up and Quenching: Cool the reaction mixture back to 0°C and carefully pour it onto a mixture of crushed ice (approx. 200 g) and concentrated HCl (50 mL). This step is highly exothermic and should be performed with vigorous stirring in a well-ventilated fume hood. The HCl is necessary to hydrolyze the aluminum complexes formed during the reaction.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Butyrophenone-d5.

Determination of Isotopic Purity

The confirmation of deuterium incorporation and the quantification of isotopic purity are critical steps in the characterization of Butyrophenone-d5. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity.[13][14] The high mass accuracy allows for the clear resolution of isotopologues.

Expected Mass Spectrum:

The molecular weight of non-deuterated Butyrophenone (C₁₀H₁₂O) is 148.0886 g/mol . For Butyrophenone-d5 (C₁₀H₇D₅O), the theoretical monoisotopic mass is 153.1200 g/mol . The mass spectrum will show a cluster of peaks corresponding to different isotopologues (d0 to d5). The relative intensities of these peaks are used to calculate the isotopic purity.[15][16]

Protocol for Isotopic Purity Calculation via MS:

-

Acquire Data: Obtain a high-resolution mass spectrum of the purified Butyrophenone-d5.

-

Identify Isotopologue Peaks: Identify the peaks corresponding to the molecular ions of each isotopologue (d0, d1, d2, d3, d4, d5).

-

Correct for Natural Abundance: The intensity of each peak must be corrected for the natural abundance of ¹³C and other isotopes. This is a critical step to avoid overestimating the abundance of higher mass isotopologues.[14]

-

Calculate Isotopic Purity: The isotopic purity is typically reported as the percentage of the desired deuterated species (d5) relative to the sum of all isotopologues.

Equation for Isotopic Purity (%):

% Isotopic Purity (d5) = [Corrected Intensity(d5) / Σ(Corrected Intensities of all isotopologues)] x 100

Expected Fragmentation:

The electron ionization (EI) mass spectrum of butyrophenone is characterized by major fragments at m/z 120 (from McLafferty rearrangement) and m/z 105 (from α-cleavage).[17][18] In the deuterated analog, these fragments will be shifted, providing further structural confirmation. For Butyrophenone-d5, the α-cleavage would result in a fragment at m/z 105 (benzoyl cation, no deuterium), while the McLafferty rearrangement would produce a fragment at m/z 125, confirming deuteration on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific sites of deuteration. Both ¹H and ²H NMR are valuable.[19]

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of Butyrophenone-d5, the signals corresponding to the aromatic protons will be significantly diminished or absent compared to the spectrum of the non-deuterated compound.[20][21] The percentage of deuteration can be calculated by comparing the integral of the residual aromatic proton signals to the integral of a non-deuterated internal standard or a signal from a non-deuterated part of the molecule (in this case, the butyryl chain protons).[22]

Equation for % Deuteration from ¹H NMR:

% Deuteration = [1 - (Integral of residual aromatic ¹H signal / Integral of reference ¹H signal)] x 100

²H NMR Spectroscopy:

²H (Deuterium) NMR directly observes the deuterium nuclei.[23][24] This technique provides unambiguous evidence of deuteration. A key advantage is that the spectrum can be acquired in a standard protonated solvent.[25] The chemical shift range in ²H NMR is similar to that of ¹H NMR.[24] The spectrum of Butyrophenone-d5 would show a signal in the aromatic region, confirming the location of the deuterium atoms. The integral of this signal can be used for quantification, often relative to a deuterated standard of known concentration.[26]

| Technique | Key Advantage | Key Disadvantage |

| ¹H NMR | High sensitivity and resolution, readily available instrumentation.[22] | Indirect method, requires a deuterated solvent.[22] |

| ²H NMR | Direct evidence of deuteration, can be used with protonated solvents.[22][25] | Lower sensitivity, may require longer acquisition times or higher sample concentrations.[23] |

Conclusion

The synthesis of Butyrophenone-d5 via Friedel-Crafts acylation of commercially available benzene-d6 is a robust and efficient method for producing this valuable isotopically labeled compound. A meticulous experimental approach, including anhydrous conditions and careful purification, is crucial for obtaining a high-purity product. The isotopic purity of the final compound must be rigorously assessed using a combination of mass spectrometry and NMR spectroscopy. This dual analytical approach provides a comprehensive characterization, confirming both the overall level of deuterium incorporation and the specific sites of labeling, thereby ensuring the suitability of Butyrophenone-d5 as an internal standard for demanding analytical applications in drug development and beyond.

References

-

Deuterium NMR. Wikipedia. Available at: [Link]

-

Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek. (2021-07-07). Available at: [Link]

-

Deuterium incorporation in biomass cell wall components by NMR analysis. Royal Society of Chemistry. Available at: [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. (2025-09-29). Available at: [Link]

-

Development of approaches for deuterium incorporation in plants. PubMed. Available at: [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. (2022-07-11). Available at: [Link]

-

Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]

-

Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. ACS Publications. Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

-

Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. Available at: [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

-

Butyrophenone. PubChem. Available at: [Link]

-

Positive- and negative-ion mass spectrometry of butyrophenones. PubMed. Available at: [Link]

-

Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. (2008-02-28). Available at: [Link]

-

Calculating the abundance of isotopes using mass spectra. YouTube. (2016-11-13). Available at: [Link]

-

Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. National Institutes of Health. Available at: [Link]

-

friedel-crafts acylation of benzene. Chemguide. Available at: [Link]

-

The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Available at: [Link]

-

Electron ionization mass spectrum of butyrophenone. ResearchGate. Available at: [Link]

-

Friedel-Crafts Acylation Of Benzene. Learnbin. (2025-06-01). Available at: [Link]

-

Isobutyrophenone. PubChem. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Human Metabolome Database. Available at: [Link]

-

Acylation of Benzene - Friedel Crafts (A-Level Chemistry). YouTube. (2022-01-27). Available at: [Link]

-

Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]

-

Butyrophenone. mzCloud. (2014-12-04). Available at: [Link]

-

C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. (2023-01-22). Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

-

Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics. PubMed. Available at: [Link]

- Synthetic method for deuterium labeled benzene. Google Patents.

-

Purification and characterization of fully deuterated enzymes. PubMed. Available at: [Link]

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. (2017-03-27). Available at: [Link]

-

Deuterated Reagents for Pharmaceuticals. Eurisotop. (2016-04-01). Available at: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 3. isotope.com [isotope.com]

- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. learnbin.net [learnbin.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. resolvemass.ca [resolvemass.ca]

- 14. researchgate.net [researchgate.net]

- 15. almacgroup.com [almacgroup.com]

- 16. almacgroup.com [almacgroup.com]

- 17. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 20. Butyrophenone | C10H12O | CID 10315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Butyrophenone(495-40-9) 1H NMR [m.chemicalbook.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 24. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 25. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 26. pubs.acs.org [pubs.acs.org]

A Senior Scientist's Guide to the Certificate of Analysis for Butyrophenone-d5: Ensuring Rigor in Bioanalytical Applications

Introduction

In the landscape of modern drug development and bioanalysis, the precision of quantitative data is paramount. The use of stable isotope-labeled (SIL) internal standards is now the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a practice strongly endorsed by regulatory bodies.[1] Butyrophenone-d5, the deuterated analogue of Butyrophenone, serves as a critical internal standard (IS) for the quantification of related compounds. Its efficacy, however, is not inherent; it is defined by its quality, a comprehensive summary of which is presented in its Certificate of Analysis (CoA).

This guide moves beyond a superficial reading of the CoA. It is designed for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of what each parameter on a Butyrophenone-d5 CoA signifies. We will dissect the analytical techniques, explain the causality behind the specifications, and provide the technical context needed to ensure that the internal standard you introduce into your workflow guarantees the integrity and reproducibility of your results. This document serves as both a reference and a protocol guide, grounding every assertion in authoritative analytical science.

Chapter 1: The Anatomy of a Butyrophenone-d5 Certificate of Analysis

A Certificate of Analysis is a legal document provided by the manufacturer that certifies the quality and purity of a specific batch or lot of a product.[2][3] It is the foundational document that validates the material's identity and suitability for its intended use. For a SIL-IS like Butyrophenone-d5, the CoA provides a multi-faceted view of quality, addressing not just chemical purity but the all-important isotopic enrichment.

An effective CoA is a self-validating system. Each test corroborates the others to build a complete and trustworthy profile of the material. The diagram below illustrates the logical workflow of how different analytical tests contribute to the final certificate.

Caption: Workflow of Quality Control testing for a Butyrophenone-d5 CoA.

Key header information such as Lot Number, Manufacturing Date, and Retest Date are crucial for traceability and ensuring the stability and validity of the standard over time.

Chapter 2: Core Quality Attributes & Analytical Principles

This chapter delves into the primary analytical tests performed to certify Butyrophenone-d5. We will explore not just the "what" but the "why" and "how" of each technique.

Identity & Structural Integrity: "Is It Truly Butyrophenone-d5 and Is the Label in the Right Place?"

Confirming the identity and structure is the first principle of analysis. It ensures that the molecule is correct in its elemental composition and that the deuterium atoms are located at the intended positions on the phenyl ring.

-

Mass Spectrometry (MS): This is the definitive technique for confirming molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₀H₇D₅O). The observed mass should align with the theoretical mass to within a few parts-per-million (ppm), providing strong evidence of identity.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR confirms the structure and the specific location of the deuterium labels.[5][6] For Butyrophenone-d5, where the five deuterium atoms are on the phenyl ring, a ¹H NMR spectrum is exceptionally informative. It should show the expected signals for the butyryl chain protons but a significant reduction or complete absence of signals in the aromatic region (typically ~7.4-8.0 ppm) where the phenyl protons would normally appear.[7] This absence is the positive confirmation of successful deuteration at the specified positions.

Chemical Purity: "How Much of the Material is the Compound of Interest?"

Chemical purity refers to the percentage of the material that is Butyrophenone (in any of its isotopic forms) relative to any other chemical entities.[8]

-

High-Performance Liquid Chromatography (HPLC): This is the standard method for determining chemical purity. The principle rests on separating the compound of interest from any potential impurities based on their physicochemical properties as they pass through a chromatography column. A detector, typically UV-Vis, measures the signal intensity. Purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram. A high chemical purity (>99%) is essential to prevent co-eluting impurities from interfering with the analysis.[9]

Isotopic Enrichment: "The Defining Metric of a SIL-IS"

For a SIL internal standard, this is arguably the most critical parameter. It defines how effectively the standard can perform its function in quantitative analysis. It is crucial to understand the distinction between two key terms[10]:

-

Isotopic Enrichment: The percentage of deuterium relative to hydrogen at the labeled positions. For example, 99% enrichment means that at any given labeled position, there is a 99% probability of finding a deuterium atom.

-

Species Abundance: The percentage of molecules that contain a specific number of deuterium atoms (e.g., d5, d4, d3, etc.).

The presence of the unlabeled (d0) isotopologue in the internal standard can contribute to the signal of the analyte being measured, leading to an inaccurate overestimation of its concentration. This is particularly problematic at the lower limit of quantitation (LLOQ).[1]

-

Mass Spectrometry (MS) Analysis: MS is the primary tool for determining isotopic purity and the distribution of isotopologues.[4][11][12] By examining the mass spectrum, one can observe a cluster of peaks corresponding to the different deuterated species (e.g., [M+H]+ for d0, [M+D]+ for d1...[M+D]+ for d5). The relative intensity of the peak corresponding to the fully deuterated species (d5) versus the sum of all related species gives the isotopic purity.

Caption: Logical relationships between quality attributes and analytical methods.

Chapter 3: In-Depth Methodologies: A Practical Guide

To provide actionable insight, this section details standardized protocols for two of the most critical analyses. These protocols are designed to be self-validating, with built-in checks to ensure data quality.

Protocol 3.1: Chemical Purity Determination by HPLC-UV

Objective: To quantify the chemical purity of Butyrophenone-d5 by separating it from any non-isotopic impurities.

Methodology:

-

Reagent & Standard Preparation:

-

Prepare a stock solution of Butyrophenone-d5 at approximately 1.0 mg/mL in methanol.

-

Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

-

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Column Temperature: 40 °C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

UV Detection: 245 nm.

-

Gradient: Start at 30% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min.

-

-

Data Analysis & Calculation:

-

Integrate all peaks in the chromatogram from the injection point to the end of the run.

-

Calculate the area percent purity using the formula:

-

Purity (%) = (Area_MainPeak / Sum_AllPeakAreas) * 100

-

-

-

System Suitability:

-

Perform five replicate injections of the working solution. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%. This ensures the system is performing consistently.

-

Protocol 3.2: Isotopic Enrichment Analysis by LC-MS

Objective: To determine the isotopic purity and distribution of deuterated species in Butyrophenone-d5.

Methodology:

-

Sample Preparation:

-

Prepare a solution of Butyrophenone-d5 at approximately 10 µg/mL in 50:50 Acetonitrile:Water.

-

-

Instrumentation & Conditions:

-

MS System: High-resolution mass spectrometer such as a Thermo Orbitrap or Sciex QTOF.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Full scan MS over a mass range that includes the expected isotopologues (e.g., m/z 150-160).

-

Introduction: Direct infusion via syringe pump at 10 µL/min or via a short LC method.

-

-

Data Acquisition & Analysis:

-

Acquire data for at least 1 minute to obtain a stable signal and average the spectra.

-

Identify the peak corresponding to the protonated molecule of the fully deuterated species, [C₁₀H₇D₅O+H]⁺, at m/z ~154.1.

-

Identify and integrate the peak intensities for all relevant isotopologues in the cluster (d0 through d5).

-

-

Calculation:

Chapter 4: Data Interpretation & Application

A typical Certificate of Analysis for a high-quality batch of Butyrophenone-d5 will present data that should meet stringent specifications.

Table 1: Typical Specifications for Butyrophenone-d5

| Parameter | Analytical Method | Specification | Rationale |

| Appearance | Visual Inspection | White to Off-White Solid | Confirms basic material integrity and absence of gross contamination. |

| Identity | ¹H NMR | Conforms to Structure | Verifies the correct molecular structure and confirms deuteration at the phenyl ring positions. |

| Identity | Mass Spectrometry | Conforms to Mass | Confirms the correct molecular weight for the deuterated compound. |

| Chemical Purity | HPLC (245 nm) | ≥ 99.0% | Ensures minimal interference from chemical impurities during analysis.[9] |

| Isotopic Purity | Mass Spectrometry | ≥ 98% d5 | Minimizes isotopic crosstalk and ensures accurate quantification of the target analyte. |

Practical Application: When preparing a stock solution, the chemical purity value must be used to calculate the true concentration. For example, if the material has a purity of 99.5% and you weigh out 10.0 mg, the actual mass of Butyrophenone-d5 is 9.95 mg. This correction is vital for accurate calibration curves. The isotopic purity value gives confidence that the contribution of the d0 isotopologue to the analyte's signal will be negligible, a key requirement under guidelines like the ICH M10.[1]

Conclusion

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

DGet! An open source deuteration calculator for mass spectrometry data. BMC Bioinformatics. Available at: [Link]

-

Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available at: [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. gmp-compliance.org. Available at: [Link]

-

Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Available at: [Link]

-

Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. CMIC Group. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-

Analytical and Pharmacokinetic Studies on Butyrophenones. PubMed. Available at: [Link]

-

How to Get a Certificate of Analysis (COA). SafetyCulture. Available at: [Link]

-

The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. gmp-compliance.org. Available at: [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. safetyculture.com [safetyculture.com]

- 3. gmp-compliance.org [gmp-compliance.org]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrophenone(495-40-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. isotope.com [isotope.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of using deuterated internal standards

An In-depth Technical Guide to the Principle and Application of Deuterated Internal Standards in Quantitative Analysis

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern analytical chemistry, particularly within regulated bioanalysis and pharmacokinetic studies, the demand for precision, accuracy, and robustness is non-negotiable. The use of stable isotope-labeled internal standards (SIL-IS), with a specific focus on deuterated analogues, has become the gold standard for quantitative mass spectrometry. This guide provides a comprehensive exploration of the core principles governing the use of deuterated internal standards. We will delve into the fundamental physicochemical rationale, the practical "how-to" of their application, the potential analytical pitfalls and how to mitigate them, and the validation requirements that ensure data integrity. This document is intended for researchers, scientists, and drug development professionals who seek to move beyond rote memorization of protocols to a deep, mechanistic understanding of this critical analytical technique.

The First Principle: Mitigating Analytical Variability

At its core, an internal standard (IS) is a compound added in a constant, known amount to all samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the entire analytical process—from sample extraction to instrumental analysis. However, not all internal standards are created equal. The ideal IS behaves identically to the analyte of interest during sample preparation and analysis, but is still distinguishable.

This is where deuterated internal standards excel. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. By synthetically replacing one or more hydrogen atoms on the analyte molecule with deuterium atoms, we create a chemical twin. This "heavy" version of the analyte is chemically identical in terms of polarity, pKa, and reactivity, ensuring it tracks the analyte through every step.

The Mechanism of Co-elution and Co-ionization

The primary analytical platform for which deuterated standards are indispensable is Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated IS co-elutes with the native analyte from the LC column. Because their physicochemical properties are nearly identical, they experience the same partitioning behavior between the mobile and stationary phases.

Upon entering the mass spectrometer's ion source, both the analyte and the deuterated IS are ionized simultaneously. Any fluctuations in the ionization efficiency, a common phenomenon known as the "matrix effect," will affect both compounds to the same degree. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). Since the deuterated IS is heavier by the number of incorporated deuterium atoms, it appears at a different m/z, allowing for independent quantification.

The final analyte concentration is determined by the ratio of the analyte's response to the IS's response. Because both are affected proportionally by analytical variability, the ratio remains constant and reliable.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Core Requirements for a Deuterated Internal Standard

The selection and synthesis of a deuterated IS are critical. Several key criteria must be met to ensure its suitability and the integrity of the resulting data.

Isotopic Purity and Mass Shift

-

Sufficient Mass Shift: The IS must have a mass difference large enough to prevent isotopic overlap from the native analyte. The natural abundance of ¹³C means that an analyte will have small isotopic peaks at M+1, M+2, etc. A mass shift of at least +3 Da is generally recommended to move the IS signal clear of the analyte's ¹³C isotope cluster.

-

High Isotopic Purity: The deuterated IS should be as free as possible from the unlabeled analyte. High isotopic purity ensures that the contribution of the unlabeled material in the IS solution to the analyte's signal is negligible.

Stability of Deuterium Labels

The C-D bond is stronger than the C-H bond. However, deuterium atoms placed on certain positions of a molecule can be susceptible to back-exchange with hydrogen atoms from the solvent (e.g., water, methanol).

-

Avoid Exchangeable Protons: Deuterium should not be placed on heteroatoms like oxygen (-OD), nitrogen (-ND), or sulfur (-SD), as these readily exchange with protons in the solution.

-

Avoid Labile Carbon Positions: Deuterium on carbons adjacent to carbonyl groups (alpha-protons) can also be labile under certain pH conditions.

-

Strategic Placement: The ideal placement for deuterium labels is on chemically stable positions, such as aromatic rings or alkyl chains, where the risk of back-exchange is minimal.

Caption: Comparison of stable vs. unstable deuterium label placement.

The Isotope Effect: A Necessary Consideration

While chemically identical for most purposes, the difference in mass between H and D can lead to slight differences in reaction rates and chromatographic retention times, known as the Isotope Effect.

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This can lead to slower reaction rates if the C-H bond is broken during metabolism or an in-source fragmentation reaction. If the IS is metabolized at a different rate than the analyte, its concentration will not accurately track the analyte's concentration.

-

Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is because C-D bonds are slightly less polarizable and shorter than C-H bonds, leading to weaker van der Waals interactions with the stationary phase. While typically minor, this effect must be monitored. Significant separation can compromise the core benefit of co-elution and equal matrix effect compensation.

| Parameter | Non-Deuterated Analyte | Deuterated Internal Standard | Implication for Analysis |

| Chemical Structure | Identical Core Structure | Identical Core Structure | Ensures identical behavior in extraction and ionization. |

| Mass (m/z) | M | M + n (where n = # of D) | Allows for distinct detection by the mass spectrometer. |

| Retention Time | tR | ≤ tR | Often slightly earlier elution. Must be monitored to ensure co-elution. |

| Ionization Efficiency | Variable (Matrix Effects) | Variable (Affected Identically) | Ratio (Analyte/IS) remains constant, correcting for variability. |

| Bond Strength | C-H | C-D (Stronger) | Can lead to kinetic isotope effects in metabolism or fragmentation. |

Table 1: Physicochemical Comparison of Analyte and Deuterated Internal Standard.

Practical Application: A Step-by-Step Protocol

The following protocol outlines the standard workflow for using a deuterated internal standard in a quantitative bioanalytical method.

Preparation of Stock and Working Solutions

-

Analyte & IS Stock Solutions: Accurately prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a high concentration (e.g., 1 mg/mL). Store under appropriate conditions (e.g., -20°C).

-

Calibration Curve (CC) Standards: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards spanning the desired quantification range.

-

Internal Standard Working Solution (ISWS): Prepare a bulk ISWS by diluting the IS stock solution to the final concentration that will be used in the assay. The concentration should be chosen to yield a consistent and strong signal in the mass spectrometer, typically in the middle of the calibration curve range.

Sample Preparation and Analysis

-

Sample Aliquoting: Aliquot a precise volume of all samples (blanks, CCs, QCs, and unknowns) into labeled tubes.

-

Internal Standard Spiking: Add a small, precise volume of the ISWS to every tube (except for the double blank). This is a critical step; the volume must be consistent across all samples.

-

Sample Extraction: Perform the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The deuterated IS will track the analyte through this process, correcting for any recovery losses.

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute in a mobile-phase-compatible solvent.

-

LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. Acquire data for both the analyte and the deuterated IS transitions.

Data Processing and Validation

-

Integration: Integrate the peak areas for both the analyte and the IS for each injection.

-

Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Calibration Curve Construction: Plot the Peak Area Ratio against the known concentration of the analyte for the calibration standards. Apply a linear regression (typically with 1/x or 1/x² weighting).

-

Concentration Determination: Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured Peak Area Ratios.

-

Method Validation: The entire method must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters like accuracy, precision, selectivity, matrix effect, and stability, all of which rely on the consistent performance of the deuterated internal standard.

Conclusion: The Bedrock of Robust Quantification

The use of deuterated internal standards is more than a procedural step; it is a foundational principle for achieving the highest levels of data quality in quantitative mass spectrometry. By creating a chemical twin that navigates the analytical journey alongside the analyte, these standards provide an unparalleled ability to correct for inevitable process variability. A thorough understanding of their properties, from isotopic purity and label stability to the subtle nuances of the isotope effect, empowers the scientist to develop robust, reliable, and defensible analytical methods. When selected thoughtfully and applied correctly, the deuterated internal standard is the bedrock upon which quantitative accuracy is built.

References

-

Title: The Use of Stable Isotopes in Pharmacokinetic Studies Source: ScienceDirect URL: [Link]

-

Title: A review of the basics and highlights of the clinical application of stable isotope-based methods for the quantification of metabolites Source: Clinical Chemistry and Laboratory Medicine (CCLM) URL: [Link]

-

Title: Deuterated Drugs: An Innovative Alliance of Medicinal Chemistry and Drug Metabolism Source: ACS Publications URL: [Link]

-

Title: Isotope Effects in Liquid Chromatography Source: Separation Science and Technology URL: [Link]

-

Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

An In-Depth Technical Guide to the Stability and Storage of Butyrophenone-d5

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors governing the stability and optimal storage of Butyrophenone-d5. As a deuterated internal standard, the integrity of this compound is paramount for achieving accurate and reproducible results in quantitative analytical assays. This document moves beyond simple procedural lists to explain the underlying chemical principles and provide self-validating protocols to ensure both the chemical purity and isotopic integrity of your standard.

Section 1: Core Characteristics of Butyrophenone-d5

Butyrophenone-d5 is an isotopically labeled form of butyrophenone, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This modification results in a mass shift that makes it an ideal internal standard for mass spectrometry-based analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its chemical structure is foundational to its stability profile.

Caption: Chemical structure of Butyrophenone-d5.

Table 1: Physicochemical Properties of Butyrophenone-d5

| Property | Value | Source |

|---|---|---|

| Chemical Name | 1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | LGC Standards[1] |

| Synonyms | Butyrophenone-2',3',4',5',6'-d5, 1-(Phenyl-d5)-1-butanone | LGC Standards[1] |

| CAS Number | 39058-44-1 | LGC Standards[1] |

| Molecular Formula | C₁₀D₅H₇O | LGC Standards[1] |

| Molecular Weight | 153.23 g/mol | LGC Standards[2] |

| Appearance | Neat Liquid | LGC Standards[1] |

| Purity (Isotopic) | Typically ≥97 atom % D | LGC Standards[1] |

| Flash Point (non-deuterated) | ~88 °C (192 °F) | The Good Scents Company[3], ChemicalBook[4] |

| Stability (non-deuterated) | Stable under recommended storage conditions | Thermo Fisher Scientific[5], ChemicalBook[4] |

Section 2: Critical Factors Governing Stability

The long-term stability of Butyrophenone-d5 is a function of both its inherent molecular structure and external environmental factors. Understanding these factors is key to preventing chemical degradation and isotopic exchange.

Temperature

Temperature is a primary catalyst for chemical degradation. The non-deuterated form, Butyrophenone, is a combustible liquid and should be kept away from heat and sources of ignition.[5][6] While some suppliers permit room temperature storage for Butyrophenone-d5, this should be considered for short-term use only.[1][7] For long-term stability, reducing thermal energy is crucial. General guidelines for deuterated compounds recommend refrigeration (2°C to 8°C) for short-to-mid-term storage and freezing (≤ -20°C) for long-term archival.[8] Elevated temperatures can accelerate oxidative and hydrolytic degradation pathways.

Light

Compounds with aromatic rings and carbonyl groups, like Butyrophenone-d5, can be susceptible to photodegradation. High-energy photons can excite electrons within the molecule, potentially leading to bond cleavage and the formation of radical species. Therefore, it is imperative to protect the standard from light by storing it in amber vials or other light-blocking containers.[8][9] This simple precaution prevents the initiation of photochemical degradation pathways that could compromise sample purity over time.

Moisture and Hygroscopicity

Many deuterated compounds, especially those supplied as neat oils or solids, are hygroscopic and readily absorb atmospheric moisture.[10] Water is a critical factor for two reasons:

-

Chemical Degradation: Water can act as a reactant in hydrolysis, although ketones are generally stable to hydrolysis under neutral conditions. The presence of acidic or basic impurities can catalyze this process.

-

Isotopic Exchange: More significantly, absorbed water provides a source of protons (¹H) that can potentially exchange with the deuterium (²H) atoms, compromising the isotopic purity of the standard.

To mitigate this, it is essential to handle the compound under dry conditions and to allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold surface of the compound.[8]

pH and Hydrogen-Deuterium (H-D) Exchange

The stability of the deuterium label is paramount. While the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less prone to cleavage, H-D exchange can still occur under certain conditions.[11]

-

Aromatic C-D Bonds: The deuterium atoms on the phenyl ring of Butyrophenone-d5 are generally stable. H-D exchange on aromatic rings is typically facilitated by strong acid or base catalysis.[9][12]

-

Aliphatic α-Carbon C-H Bonds: The hydrogens on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be exchanged for deuterium under basic conditions via an enolate intermediate. While Butyrophenone-d5 is not deuterated at this position, if it were dissolved in a deuterated solvent under basic conditions, H-D exchange could occur. Conversely, this highlights a potential risk: storing Butyrophenone-d5 under strongly basic conditions (pH > 10) in a protic solvent could risk back-exchange at the α-position if any deuteration were present there, and potentially on the aromatic ring, though this is less likely.[8]

Causality: The risk of H-D exchange is minimal under neutral storage conditions (e.g., as a neat material or in a neutral, aprotic solvent). The primary risk arises when the standard is prepared in solutions of extreme pH, especially alkaline conditions, which facilitate the enolization required for exchange at the α-carbon.[8]

Section 3: Validated Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to preserve the integrity of Butyrophenone-d5.

Recommended Storage Conditions

The optimal storage strategy depends on the intended duration and form of the standard (neat vs. solution).

Table 2: Summary of Recommended Storage Conditions

| Condition | Temperature | Container | Atmosphere | Duration |

|---|---|---|---|---|

| Neat Stock | ≤ -20°C | Tightly sealed, amber glass vial with PTFE-lined cap | Inert gas (Argon or Nitrogen) overlay | Long-term (Years) |

| Working Stock (in Aprotic Solvent) | 2°C to 8°C | Tightly sealed, amber glass vial with PTFE-lined cap | Air or Inert Gas | Short-term (Weeks to Months) |

| Daily Use Aliquots | 2°C to 8°C | Tightly sealed, amber autosampler vials | Air | Short-term (Days to Weeks) |

Caption: Workflow for proper receipt, storage, and handling of Butyrophenone-d5.

Step-by-Step Handling Protocol for Preparing a Stock Solution

This protocol is designed to maintain the chemical and isotopic purity of the primary standard.

-

Equilibration: Remove the sealed primary container from the freezer or refrigerator. Allow it to sit undisturbed in a desiccator for at least 1-2 hours to reach ambient laboratory temperature. Causality: This step is critical to prevent atmospheric water from condensing on the cold compound upon opening, which would introduce water and risk H-D exchange.[8]

-

Inert Atmosphere: If possible, transfer the container to a glove box or glove bag flushed with a dry, inert gas (e.g., nitrogen or argon). If not available, work quickly in an area with low humidity.[10]

-

Solvent Selection: Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate). Aprotic solvents lack exchangeable protons and will not facilitate H-D exchange.

-

Preparation: Unseal the primary container. Using a calibrated pipette or syringe, withdraw the required amount of the neat standard and dissolve it in the chosen solvent to the target concentration.

-

Aliquoting: Immediately dispense the stock solution into smaller, amber glass vials with PTFE-lined caps. Causality: Aliquoting prevents repeated warming/cooling cycles and contamination of the entire primary stock.

-